molecular formula C3H3KO3 B1343303 potassium (S)-oxirane-2-carboxylate CAS No. 82079-45-6

potassium (S)-oxirane-2-carboxylate

Cat. No. B1343303
CAS RN: 82079-45-6
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-DKWTVANSSA-M
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Description

Potassium (S)-oxirane-2-carboxylate is a compound that can be involved in the anionic polymerization of oxiranes, leading to the formation of polyethers. This process can be initiated by various potassium salts, including potassium hydride, in the presence of crown ethers such as 18-crown-6. The resulting polymers typically have functional groups at the chain ends, which can be modified or utilized in further chemical reactions .

Synthesis Analysis

The synthesis of polymers involving potassium (S)-oxirane-2-carboxylate can be achieved through anionic polymerization. Potassium hydride, when combined with 18-crown-6, has been shown to effectively initiate the polymerization of oxiranes, such as (butoxymethyl)oxirane, resulting in polymers with low polydispersity indices (Mw/Mn < 1.1) . The presence of water in the catalysts can accelerate the initiation process, leading to polymers with even narrower molecular weight distributions . Additionally, potassium carboxylates in conjunction with crown ethers can form initiator systems for this polymerization process .

Molecular Structure Analysis

The molecular structure of the polymers formed from the anionic polymerization of oxiranes can be determined using techniques such as Matrix Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) and Carbon-13 Nuclear Magnetic Resonance (13C NMR). These analyses have revealed that the initiation of polymerization can proceed via multiple pathways, including the cleavage of the oxirane ring and deprotonation of the monomer. The type of monomer used can influence the initiation mechanism and the structure of the resulting macromolecules .

Chemical Reactions Analysis

The chemical reactions involved in the polymerization process are complex and can vary depending on the monomer and initiator used. For instance, in the polymerization of propylene oxide with potassium hydride, three initiation pathways were identified: cleavage of the oxirane ring in the β-position, monomer deprotonation, and deoxygenation. The real initiators in these reactions were identified as potassium isopropoxide, potassium allyloxide, and potassium hydroxide. The reactions that occur during the initiation step are crucial for determining the structure and properties of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers synthesized from potassium (S)-oxirane-2-carboxylate are influenced by the molecular weight distribution and the functional groups present at the chain ends. Polymers with low polydispersity indices indicate a uniform distribution of molecular weights, which can be beneficial for certain applications. The presence of functional groups such as hydroxyl groups at the polymer chain ends after hydrolysis provides opportunities for further chemical modifications . The molecular weight distributions and the nature of the end groups can be tailored by controlling the synthesis conditions, such as the amount of water present in the catalysts and the temperature of the reaction .

Scientific Research Applications

1. Agriculture

  • Application : Potassium is indispensable for ensuring crop production, which supports global food supply and safe farming practices . The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .
  • Methods : Utilizing potassium-rich silicates could be a viable option to address the shortage of affordable potash and severe soil deficiencies in certain regions . Nanomaterials are gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .
  • Results : The application of K2SiO3 significantly increased axillary shoot proliferation and tissue silicon content compared to CaSiO3 .

2. Medical Diagnostics

  • Application : Potassium is an important bodily electrolyte which is kept within tight limits in health. Many medical conditions as well as commonly-used drugs either raise or lower blood potassium levels, which can be dangerous or even fatal .
  • Methods : This review summarises current solutions and recent developments in point-of-care and self-testing potassium measurement technologies, which include devices for measurement of potassium in venous blood, devices for home blood collection and remote measurement, devices for rapid home measurement of potassium, wearable sensors for potassium in interstitial fluid, in sweat, in urine, as well as non-invasive potassium detection .
  • Results : For at-risk patients, frequent monitoring of potassium can improve safety and lifestyle, but conventional venous blood draws are inconvenient, don’t provide a timely result and may be inaccurate .

3. Nanotechnology

  • Application : The combination of nanotechnology and potassium has found applications in agriculture . This technology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .
  • Results : The application of K2SiO3 significantly increased axillary shoot proliferation and tissue silicon content compared to CaSiO3 .

4. Industrial Uses

  • Application : Potassium is extensively utilized in a range of industrial processes .
  • Methods : As a metal, it has distinct properties like electrical conductivity and is generally reactive, especially with water .
  • Results : Potassium primarily exhibits an oxidation state of +1 in most of its compounds .

5. Potassium-Ion Batteries

  • Application : Potassium on 2D SnC Sheets for Potential High-Performance Anodic Applications of Potassium-Ion Batteries .
  • Methods : This involves the adsorption and diffusion of potassium on 2D SnC sheets .
  • Results : This could potentially lead to high-performance anodic applications of potassium-ion batteries .

6. Electrochemical Energy Storage

  • Application : Rechargeable potassium-ion batteries (PIBs) have great potential in the application of electrochemical energy storage devices due to the low cost, the abundant resources and the low standard reduction potential of potassium .
  • Methods : Relevant research is being carried out to build high-performance PIBs. In recent years, significant progress has been made in the study of the design of inorganic electrode materials .
  • Results : The larger ionic radius of K+ makes it more challenging for electrode materials to maintain structure stability and achieve long-term circulation during the K+ insertion/extraction processes .

7. Aqueous Potassium-Ion Batteries

  • Application : Aqueous potassium-ion batteries (AKIBs), utilizing fast diffusion kinetics of K+ and abundant electrode resources, are an emerging technology offering high power density and low cost .
  • Methods : Many efforts have been made by far to enhance the electrochemical performances of AKIBs, and some encouraging milestones have been achieved .
  • Results : The research efforts on the optimization of electrode material properties, the revealing of the reaction mechanism, the design of electrolytes, and the full cell fabrication for AKIBs are highlighted .

properties

IUPAC Name

potassium;(2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635765
Record name Potassium (2S)-oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium (S)-oxirane-2-carboxylate

CAS RN

82079-45-6
Record name Potassium (2S)-oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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potassium (S)-oxirane-2-carboxylate
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potassium (S)-oxirane-2-carboxylate

Citations

For This Compound
1
Citations
ME Kopach, PC Heath, RB Scherer… - … Process Research & …, 2015 - ACS Publications
A convergent synthesis of (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate (1), a key regulatory starting material for edivoxetine·HCl, was developed at Eli Lilly & …
Number of citations: 6 pubs.acs.org

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